molecular formula C15H12N4OS2 B10870319 N-Phenyl-2-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide

N-Phenyl-2-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide

Cat. No.: B10870319
M. Wt: 328.4 g/mol
InChI Key: MEFUWXOTMYVOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a phenyl group, a pyridyl group, and a thiadiazole ring, which are linked through a sulfanyl-acetamide bridge

Preparation Methods

The synthesis of N1-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Formation of Sulfanyl-Acetamide Bridge: The final step involves the coupling of the thiadiazole-pyridyl intermediate with phenyl acetamide under suitable reaction conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N~1~-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions, using reagents such as halogens or alkylating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or imines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities. The compound’s ability to inhibit the growth of certain pathogens makes it a candidate for drug development.

    Medicine: Research has shown that thiadiazole derivatives, including this compound, exhibit anti-inflammatory, analgesic, and anticancer properties. They are being investigated for their potential use in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N1-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby preventing the growth of pathogens. Additionally, the compound may interact with cellular receptors, modulating signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

N~1~-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can be compared with other thiadiazole derivatives, such as:

    N~1~-PHENYL-2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a different position of the pyridyl group.

    N~1~-PHENYL-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: Another isomer with the pyridyl group in the 4-position.

    N~1~-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: An oxadiazole analogue with similar properties but different heterocyclic ring.

The uniqueness of N1-PHENYL-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of both pyridyl and thiadiazole moieties, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

N-phenyl-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12N4OS2/c20-13(17-12-6-2-1-3-7-12)10-21-15-19-18-14(22-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,20)

InChI Key

MEFUWXOTMYVOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.